molecular formula C13H13BrN2 B8537928 N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine

N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine

Cat. No.: B8537928
M. Wt: 277.16 g/mol
InChI Key: NMMQCRYYCPLYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine: is an organic compound that belongs to the class of aromatic amines This compound features a bromine atom and a methyl group attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine typically begins with commercially available starting materials such as 2-bromo-4-methylaniline and 2-nitroaniline.

    Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Coupling Reaction: The resulting 2-aminophenylamine is then coupled with 2-bromo-4-methylaniline under conditions that promote the formation of the desired product. This can involve the use of catalysts and solvents such as palladium on carbon and ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Amino derivatives or aniline derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry:

    Dyes and Pigments: It is used in the production of dyes and pigments due to its aromatic structure.

    Polymers: The compound can be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-aminophenyl)-4-bromoaniline
  • N-(2-aminophenyl)-2-methylaniline
  • 4-bromo-2-methylaniline

Uniqueness: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, along with an amino group

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

2-N-(4-bromo-2-methylphenyl)benzene-1,2-diamine

InChI

InChI=1S/C13H13BrN2/c1-9-8-10(14)6-7-12(9)16-13-5-3-2-4-11(13)15/h2-8,16H,15H2,1H3

InChI Key

NMMQCRYYCPLYRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5.34 g (17.4 mmol) of N-(2-nitrophenyl)-4-bromo-2-methyl-aniline and 1.7 g of platinum on charcoal is stirred in 100 ml of dichloromethane and 100 ml of methanol at a hydrogen pressure of 3 bar for 1 hour. Then the catalyst is filtered off and the filtrate is evaporated down.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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